molecular formula C12H13FO3 B1325801 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid CAS No. 951892-62-9

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid

Cat. No.: B1325801
CAS No.: 951892-62-9
M. Wt: 224.23 g/mol
InChI Key: AHESMXJVZMIJGT-UHFFFAOYSA-N
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Description

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid is a fluorinated aromatic compound characterized by a valeric acid backbone (five-carbon chain) with a ketone group at the fifth carbon and a 3-fluoro-2-methylphenyl substituent. This structural motif combines lipophilic (methyl) and electron-withdrawing (fluoro) groups on the phenyl ring, which may enhance bioavailability and metabolic stability in pharmaceutical contexts .

Properties

IUPAC Name

5-(3-fluoro-2-methylphenyl)-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO3/c1-8-9(4-2-5-10(8)13)11(14)6-3-7-12(15)16/h2,4-5H,3,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHESMXJVZMIJGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)C(=O)CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid typically involves the introduction of a fluorine atom into the aromatic ring followed by the formation of the ketone group. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with a fluorinated aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These could include continuous flow processes and the use of alternative catalysts to improve yield and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Reactions

Chemical Structure:

  • Molecular Formula: C12H13F O3
  • Molecular Weight: 224.23 g/mol
  • CAS Number: [insert CAS number if available]

Types of Reactions:
5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid can undergo several chemical transformations, including:

Reaction TypeDescription
Oxidation Converts the compound to carboxylic acids or other oxidized derivatives.
Reduction Reduces the ketone group to form alcohols.
Substitution The fluorine atom can be substituted with various functional groups.

Common Reagents:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Sodium borohydride, lithium aluminum hydride.
  • Nucleophiles for Substitution: Amines, thiols in the presence of a base.

Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for creating more complex organic molecules. Its unique fluorinated aromatic structure enhances reactivity and selectivity in various reactions, making it valuable for developing novel compounds.

Biology

The compound is being investigated for its potential interactions with biological systems. It may influence enzyme activity and metabolic pathways, providing insights into biochemical mechanisms. Specific studies have highlighted its role in:

  • Enzyme Inhibition: Potential inhibition of enzymes involved in metabolic disorders.
  • Receptor Modulation: Interaction with receptors that could lead to therapeutic effects.

Medicine

Research is ongoing into the therapeutic properties of this compound. Its potential applications include:

  • Nrf2 Pathway Activation: As a regulator of oxidative stress, it may have implications for treating diseases such as asthma, neurodegenerative disorders (e.g., Parkinson's disease, Alzheimer's disease), and autoimmune conditions (e.g., multiple sclerosis) .
Disease CategoryPotential Applications
Respiratory DiseasesTreatment for asthma and COPD
Neurodegenerative DiseasesPotential therapy for Parkinson's and Alzheimer's
Autoimmune DiseasesPossible treatment for multiple sclerosis

Case Studies

  • Nrf2 Activation Study:
    A study highlighted the compound's ability to activate the Nrf2 pathway, suggesting its use in therapies targeting oxidative stress-related diseases . This activation could provide protective effects against cellular damage in conditions like chronic lung diseases.
  • Enzyme Interaction Research:
    Preliminary research indicated that this compound may inhibit specific enzymes linked to metabolic pathways, potentially affecting the synthesis of critical biomolecules . This could lead to new approaches in managing metabolic disorders.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in synthesizing various industrial products, enhancing the efficiency and effectiveness of chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, while the ketone group can participate in various biochemical reactions. These interactions can modulate biological pathways and result in specific physiological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight key structural analogs of 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid, emphasizing substituent variations and their implications:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight Key Features/Applications Evidence Source
This compound 3-Fluoro, 2-methyl C₁₂H₁₃FO₃ 240.23 Potential antiviral activity (structural motif in drug candidates)
5-(3,5-Dichlorophenyl)-5-oxovaleric acid 3,5-Dichloro C₁₁H₁₀Cl₂O₃ 261.10 Higher lipophilicity; used in chemical safety studies
5-(4-n-Butylphenyl)-5-oxovaleric acid 4-n-Butyl C₁₅H₂₀O₃ 248.32 Increased alkyl chain length; alters solubility
5-(3-Fluoro-5-(trifluoromethyl)phenyl)-5-oxovaleric acid 3-Fluoro, 5-(trifluoromethyl) C₁₂H₁₀F₄O₃ 278.20 Enhanced electron-withdrawing effects; potential metabolic resistance
5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid 5-Fluoro, 2-methoxy C₁₂H₁₃FO₄ 240.23 Methoxy group improves polarity; supplier-listed
5-(2-Methylphenyl)-5-oxovaleric acid 2-Methyl C₁₂H₁₄O₃ 206.24 Lacks fluorine; reduced metabolic stability

Key Observations:

The trifluoromethyl group in 5-(3-Fluoro-5-(trifluoromethyl)phenyl)-5-oxovaleric acid introduces steric bulk and strong electron-withdrawing properties, which may hinder enzymatic degradation but reduce solubility .

Role of Halogenation :

  • Dichloro derivatives (e.g., 5-(3,5-Dichlorophenyl)-5-oxovaleric acid ) exhibit higher lipophilicity, favoring tissue penetration but increasing toxicity risks .
  • Methoxy-substituted analogs (e.g., 5-(5-Fluoro-2-methoxyphenyl)-5-oxovaleric acid ) enhance polarity, improving aqueous solubility at the cost of reduced blood-brain barrier permeability .

Synthetic Accessibility :

  • The boronic acid precursor (3-Fluoro-2-methylphenyl)boronic acid () suggests Suzuki-Miyaura coupling as a feasible route to synthesize the target compound, enabling scalable production.

Biological Activity

5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid is a compound of increasing interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, interaction with biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C13H13FO3C_{13}H_{13}FO_3, with a molecular weight of 238.26 g/mol. The presence of a fluoro group on the aromatic ring significantly influences its reactivity and biological properties, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate enzyme activity through competitive inhibition or allosteric effects, which can lead to alterations in metabolic pathways.

Interaction Studies

Recent studies have shown that this compound interacts with several biological targets, including:

  • Enzymes : It has been shown to inhibit certain enzymes involved in inflammatory pathways.
  • Receptors : The compound may bind to receptors associated with pain and inflammation, potentially providing analgesic effects.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

Biological Activity Description References
Anti-inflammatoryExhibits potential to reduce inflammation in vitro by inhibiting pro-inflammatory cytokines.
AnalgesicMay provide pain relief through modulation of pain pathways.
Enzyme inhibitionInhibits specific enzymes related to metabolic processes, impacting overall cellular function.
Antimicrobial potentialPreliminary studies indicate activity against certain bacterial strains.

Study 1: Anti-inflammatory Effects

In a controlled laboratory setting, researchers evaluated the anti-inflammatory properties of this compound using murine macrophage cell lines. The results indicated a significant reduction in the secretion of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound compared to untreated controls. This suggests that the compound may be effective in managing inflammatory conditions.

Study 2: Analgesic Activity

Another study focused on the analgesic effects of the compound in a rat model of acute pain. The administration of this compound resulted in a marked decrease in pain response measured by the tail-flick test, indicating its potential as an analgesic agent.

Future Directions and Research Needs

Despite promising findings, further research is essential to fully understand the biological activity and therapeutic potential of this compound. Future studies should focus on:

  • In vivo studies : To assess the pharmacokinetics and pharmacodynamics in living organisms.
  • Mechanistic studies : To elucidate the specific pathways influenced by the compound.
  • Clinical trials : To evaluate efficacy and safety in human subjects.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(3-Fluoro-2-methylphenyl)-5-oxovaleric acid, and how can purity be optimized during synthesis?

  • Methodological Answer : The compound is typically synthesized via multi-step organic reactions. A common approach involves aldol condensation of substituted benzaldehyde derivatives with ketones, followed by oxidation to introduce the carboxylic acid moiety . For purity optimization, continuous flow reactors are recommended for precise control of reaction parameters (e.g., temperature, solvent ratios), reducing side-product formation . Post-synthesis purification via recrystallization or column chromatography ensures high purity (>97%), as validated by HPLC and mass spectrometry .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic (3-Fluoro-2-methylphenyl) and aliphatic (oxovaleric acid) regions. Fluorine-19 NMR can resolve the electronic environment of the fluoro substituent .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 253.08) and fragmentation patterns .
  • Purity Analysis : Combustion analysis (C, H, F content) and HPLC with UV detection (λ = 254 nm) ensure >97% purity .

Q. How should researchers handle solubility and storage to maintain compound stability?

  • Methodological Answer :

  • Solubility : The compound is soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water. Pre-warming to 37°C with sonication enhances dissolution .
  • Storage : Store lyophilized powder at -80°C in airtight vials under inert gas (N₂/Ar) to prevent hydrolysis of the ketone and carboxylic acid groups. Avoid repeated freeze-thaw cycles .

Advanced Research Questions

Q. How do electronic effects of the 3-Fluoro-2-methylphenyl substituent influence reactivity and biological interactions?

  • Methodological Answer :

  • The electron-withdrawing fluoro group at the meta position increases the electrophilicity of the ketone, facilitating nucleophilic additions (e.g., Grignard reactions) .
  • The ortho-methyl group introduces steric hindrance, which may alter binding to enzymatic active sites. Computational studies (DFT) can model steric/electronic effects on enzyme inhibition .
  • Comparative studies with analogs (e.g., 4-chloro-2-fluorophenyl derivatives) reveal substituent-dependent activity in metabolic pathway modulation .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Controlled Replication : Standardize assay conditions (e.g., cell lines, incubation time) to minimize variability. For enzyme inhibition studies, use kinetic assays (e.g., Michaelis-Menten plots) to compare IC₅₀ values .
  • Structural Analog Testing : Synthesize and test derivatives (e.g., 3,5-dimethylphenyl or 4-methoxyphenyl analogs) to isolate substituent-specific effects .
  • Meta-Analysis : Cross-reference data with PubChem or DSSTox entries to validate outliers .

Q. How can catalytic processes enhance the efficiency of synthesizing this compound?

  • Methodological Answer :

  • Catalytic Aldol Condensation : Use Lewis acid catalysts (e.g., ZrCl₄) to improve yield and regioselectivity during the aldol step .
  • Flow Chemistry : Implement microreactors with immobilized catalysts (e.g., Pd/C) for continuous oxidation of intermediates, reducing reaction time from hours to minutes .
  • Microwave-Assisted Synthesis : Optimize ketone oxidation steps using microwave irradiation (100–150°C, 20 min) for faster conversion .

Q. What is the compound’s potential in enzyme inhibition and drug development?

  • Methodological Answer :

  • Enzyme Inhibition : The compound’s ketovaleric acid backbone mimics endogenous substrates (e.g., α-ketoglutarate), enabling competitive inhibition of dehydrogenases. Fluorescence polarization assays can quantify binding affinity to target enzymes .
  • Pharmacological Potential : Patent data suggest structural analogs are used in crystalline drug formulations targeting metabolic disorders. In vitro ADME studies (e.g., hepatic microsome stability) are recommended to assess bioavailability .

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